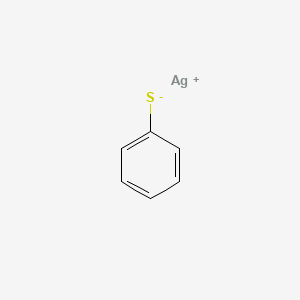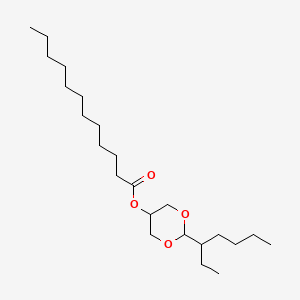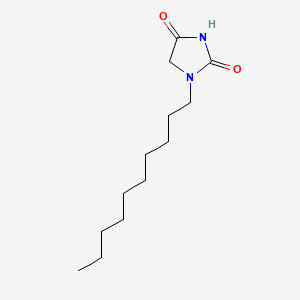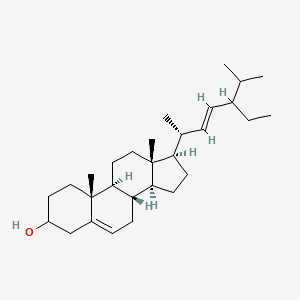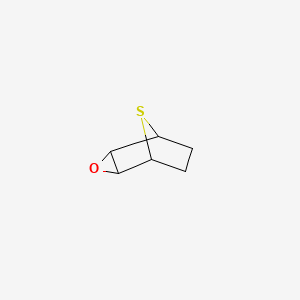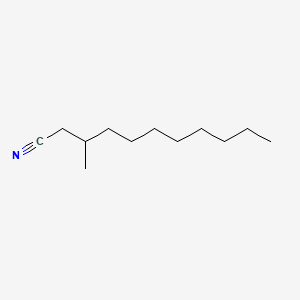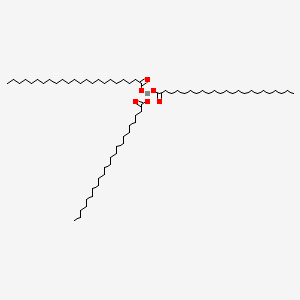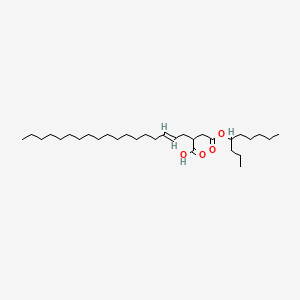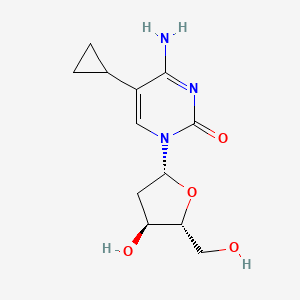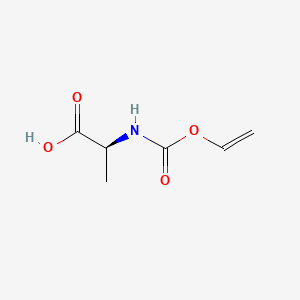
N-Vinyloxycarbonyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Vinyloxycarbonyl-L-alanine is a derivative of the amino acid L-alanine It is characterized by the presence of a vinyloxycarbonyl group attached to the nitrogen atom of the alanine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Vinyloxycarbonyl-L-alanine can be synthesized through the reaction of L-alanine with vinyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and yield. This method allows for better control over reaction conditions and can be scaled up for large-scale production. The use of automated systems and in-line monitoring ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the vinyloxycarbonyl group is replaced by other functional groups. Common reagents for these reactions include nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often occur in the presence of a base and an organic solvent.
Major Products Formed:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The primary product is the reduced form of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Vinyloxycarbonyl-L-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules. It serves as a protecting group for the amino group in peptide synthesis.
Biology: Investigated for its potential role in modifying proteins and peptides to study their functions and interactions.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Vinyloxycarbonyl-L-alanine involves its ability to act as a protecting group for the amino group in peptides. By temporarily blocking the amino group, it prevents unwanted side reactions during peptide synthesis. The vinyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides and other molecules.
Molecular Targets and Pathways: this compound primarily targets the amino groups in peptides and proteins. It interacts with these groups through covalent bonding, forming stable intermediates that can be manipulated during synthetic processes.
Comparaison Avec Des Composés Similaires
N-Carbobenzyloxy-L-alanine: Another protecting group used in peptide synthesis, but it requires harsher conditions for removal.
N-Tert-butoxycarbonyl-L-alanine: Commonly used in peptide synthesis, but it is less stable under acidic conditions compared to N-Vinyloxycarbonyl-L-alanine.
N-Fluorenylmethoxycarbonyl-L-alanine: Widely used in solid-phase peptide synthesis, but it is more expensive and requires specific reagents for removal.
Uniqueness: this compound is unique due to its mild deprotection conditions and stability under various reaction conditions. This makes it a versatile and valuable compound in synthetic chemistry, particularly in the field of peptide synthesis.
Propriétés
Numéro CAS |
44980-51-0 |
|---|---|
Formule moléculaire |
C6H9NO4 |
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
(2S)-2-(ethenoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C6H9NO4/c1-3-11-6(10)7-4(2)5(8)9/h3-4H,1H2,2H3,(H,7,10)(H,8,9)/t4-/m0/s1 |
Clé InChI |
TZJSRVJKJPOOQV-BYPYZUCNSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)OC=C |
SMILES canonique |
CC(C(=O)O)NC(=O)OC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


